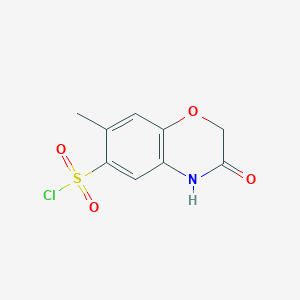
7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as MBOCA, and it is widely used in the synthesis of various polymers, resins, and other materials. In
Mecanismo De Acción
The mechanism of action of MBOCA is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various functional groups in polymers and other materials. These reactive intermediates can form covalent bonds with the functional groups, resulting in the cross-linking of the polymer chains and the formation of a three-dimensional network. This cross-linking process enhances the mechanical properties of the polymer, making it more durable and resistant to wear and tear.
Biochemical and Physiological Effects
MBOCA has been shown to have toxic effects on living organisms, including humans. Exposure to MBOCA can cause skin irritation, respiratory problems, and other health issues. However, the exact mechanism of toxicity is not fully understood, and further research is needed to fully elucidate the biochemical and physiological effects of MBOCA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBOCA in lab experiments is its high purity and consistent quality. This makes it ideal for use in the synthesis of polymers and other materials, where the purity of the starting materials is crucial for the final product's properties. However, MBOCA is also highly toxic and requires careful handling and disposal to avoid environmental contamination and health risks.
Direcciones Futuras
There are many potential future directions for research on MBOCA. One area of interest is the development of safer and more environmentally friendly alternatives to MBOCA for use in the synthesis of polymers and other materials. Another area of interest is the exploration of MBOCA's potential applications in other fields, such as biomedicine and electronics. Finally, further research is needed to fully elucidate the mechanism of action and toxicity of MBOCA, which could lead to the development of safer and more effective industrial processes.
Métodos De Síntesis
The synthesis of MBOCA involves the reaction of 2,4-toluene diisocyanate with 2-mercaptobenzoxazole in the presence of a catalyst. This reaction results in the formation of MBOCA, which is a white crystalline solid with a melting point of 105-107°C. The yield of this reaction is typically high, and the purity of the product can be easily controlled through various purification techniques.
Aplicaciones Científicas De Investigación
MBOCA has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of MBOCA is in the synthesis of polyurethane elastomers, which are widely used in the automotive, aerospace, and construction industries. MBOCA is also used in the production of epoxy resins, which are commonly used in the manufacture of adhesives, coatings, and composites.
Propiedades
IUPAC Name |
7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHQQBUPFYZCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

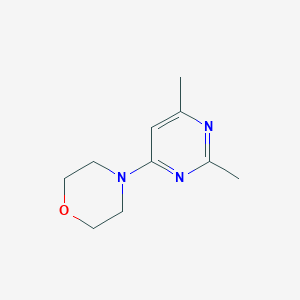
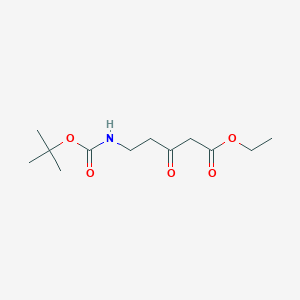
![1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine](/img/structure/B2807520.png)
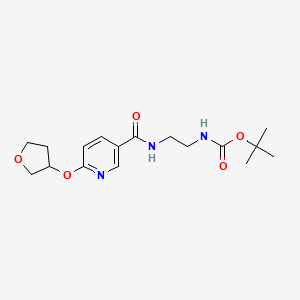

![{2-[(2-Methoxyethyl)amino]pteridin-4-yl}(4-methoxyphenyl)amine](/img/structure/B2807525.png)
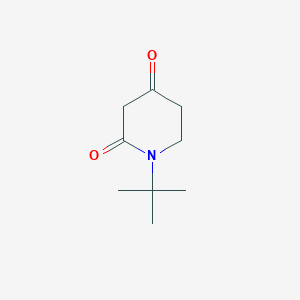
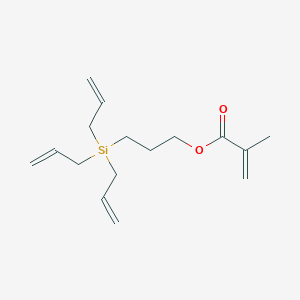
![1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2807531.png)
![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)
![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)
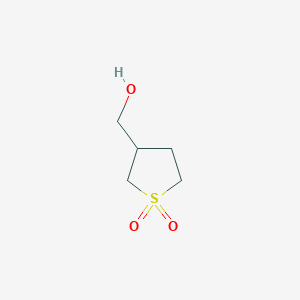
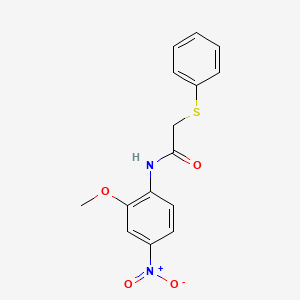
![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)